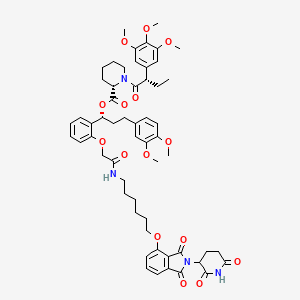

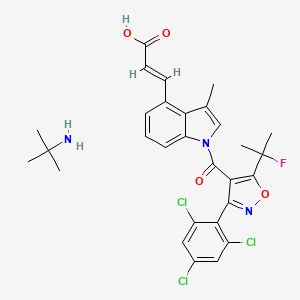

![molecular formula C17H11Cl2N5OS B607280 Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate CAS No. 1425945-63-6](/img/structure/B607280.png)

Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Descripción general

Descripción

“Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate” is a compound that has been studied for its inhibitory effects on DYRK’s family kinases . It is also known as EHT 1610 . The compound has a noncanonical binding mode in DYRK2, which explains its remarkable selectivity and potency .

Synthesis Analysis

The synthesis of this compound involves the transformation of the carbonitrile group into methylcarbimidate . This is achieved by microwave-assisted heating of 2 with sodium hydroxide (2.5 N in water) in methanol .Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazolo[5,4-f]quinazoline scaffold at its core . It also features a methylcarbimidate function in position 2 of the thiazole ring, associated with an N-aryl substituent on position 9 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate and related compounds are often studied for their synthesis and structural characterization. These compounds are synthesized using various chemical procedures and characterized by methods such as melting points, elemental analyses, mass, ultraviolet, infrared, and NMR spectra (Párkányi & Schmidt, 2000). Similarly, compounds with thiazoloquinazoline scaffolds have been synthesized using innovative approaches like microwave-assisted technology (Hédou et al., 2016).

Biological Activity and Kinase Inhibition

- These compounds are explored for their biological activity, particularly as kinase inhibitors. For instance, methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidates have shown remarkable selectivity and potency as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinases, making them relevant in the study of diseases like Alzheimer's (Chaikuad et al., 2016). Other derivatives have been evaluated for their inhibitory potency against kinases involved in Alzheimer's disease, showing the potential for developing new multi-target inhibitors (Hédou et al., 2016).

Antimicrobial and Antitumor Properties

- Research has also focused on the antimicrobial and antitumor properties of these compounds. Some derivatives have displayed significant growth inhibition of bacteria and fungi, highlighting their potential as antimicrobial agents (Abu‐Hashem, 2018). Additionally, 9-anilinothiazolo[5,4-b]quinoline derivatives have been prepared and showed cytotoxic activity in several cell lines, indicating their potential as antitumoral drugs (Rodríguez-Loaiza et al., 2004).

Chemical Properties and Synthesis Methods

- The synthesis methods and chemical properties of thiazoloquinazoline derivatives are a significant area of study. For example, a two-step synthesis method for 5H[1,3]-thiazolo[2,3-b]quinazoline-3,5-(2H)-dione derivatives has been developed, offering an environmentally benign approach (Yadav, Dhakad, & Sharma, 2013). Additionally, the N-oxides of new heterocyclic systems, such as thiazolo[4,5-g]quinazoline and thiazolo[5,4-f]quinazoline, have been synthesized, expanding the chemical understanding of these compounds (Kanazawa, Senga, & Tamura, 1985).

Potential as Antitubercular Agents

- Some derivatives of thiazoloquinazoline have been studied for their potential as antitubercular agents, demonstrating significant antibacterial activity against Mycobacterium tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).

Antioxidant Activities

- Certain thiazoloquinazoline derivatives have been evaluated for their antioxidant activities, showcasing their potential in this domain as well (Saleh et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGKPYRFWJINEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

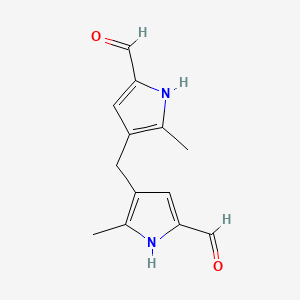

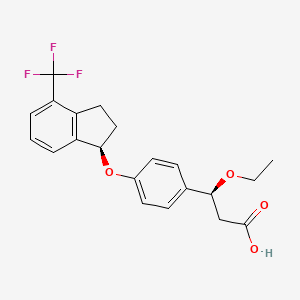

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)

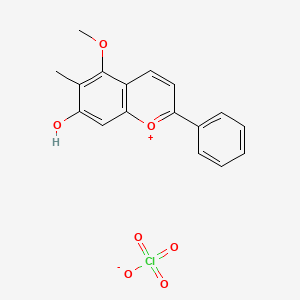

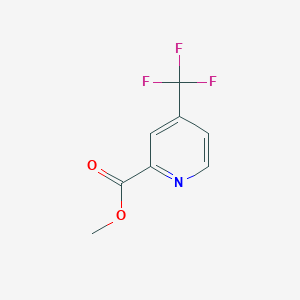

![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)

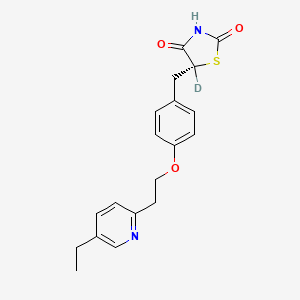

![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)